Moderate Antagonist Activity at the OXE Receptor (OXER1)
Ethyl 3,7,12-trioxo-5beta-cholan-24-oate exhibits antagonistic activity at the oxoeicosanoid (OXE) receptor (OXER1) in human neutrophils. This is a distinct activity not commonly reported for other simple bile acid esters. The compound inhibited 5-oxo-ETE-induced calcium mobilization with a measured IC50 value of 2.7 μM (2.70E+3 nM) in human neutrophils [1]. This data point provides a clear, target-specific differentiation from structurally related compounds that lack this activity or are not reported to have it. In a separate but likely related assay, the compound showed an IC50 of 2.7 nM for antagonist activity at the OXE receptor [2], highlighting a potential potency discrepancy that requires further investigation but underscores the compound's interaction with this receptor.
| Evidence Dimension | Inhibition of 5-oxo-ETE-induced calcium mobilization in human neutrophils (OXE receptor antagonism) |
|---|---|
| Target Compound Data | IC50 = 2.7 μM (2,700 nM) |
| Comparator Or Baseline | Not applicable (Activity reported for the compound; comparator data not available in source) |
| Quantified Difference | Not applicable |
| Conditions | Human neutrophils; 5-oxo-ETE-induced calcium mobilization measured by fluorescence assay; 2 min incubation |
Why This Matters
This provides a specific, target-based activity metric (IC50) for OXE receptor antagonism, a pathway relevant to inflammation research, which differentiates this compound from bile acid analogs lacking this reported activity.
- [1] BindingDB. BDBM50054794 (CHEMBL3341971): Antagonist activity at OXE receptor in human neutrophils. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50054794 View Source
- [2] BindingDB. BDBM50054794 (CHEMBL3341971): Antagonist activity at OXE receptor in human neutrophils (2.7 nM). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50054794 View Source
